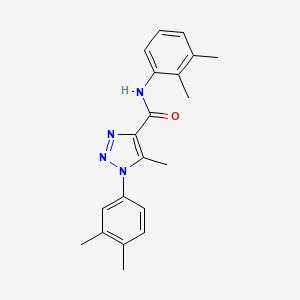
N-(2,3-dimethylphenyl)-1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,3-dimethylphenyl)-1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C20H22N4O and its molecular weight is 334.423. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(2,3-dimethylphenyl)-1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
- Molecular Formula : C18H20N4O
- Molecular Weight : 312.38 g/mol
- IUPAC Name : this compound
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of the Triazole Ring : The compound is synthesized through a cycloaddition reaction involving azides and alkynes.
- Carboxamide Formation : The introduction of the carboxamide group is achieved through the reaction of the triazole with appropriate amines.
Anticancer Activity
Recent studies have demonstrated that triazole derivatives exhibit promising anticancer properties. For instance:
- In Vitro Studies : The compound has shown significant antiproliferative effects against various cancer cell lines. In a study comparing different triazole derivatives, this compound exhibited an IC50 value in the low micromolar range against HeLa and A549 cell lines .
| Cell Line | IC50 (µM) | Reference Compound IC50 (µM) |
|---|---|---|
| HeLa | 0.45 | 0.12 (Doxorubicin) |
| A549 | 0.38 | 0.15 (5-Fluorouracil) |
The mechanism by which this compound exerts its anticancer effects may involve:
- Inhibition of Tubulin Polymerization : Similar to other triazole derivatives, this compound may disrupt microtubule dynamics leading to cell cycle arrest in the G2/M phase and subsequent apoptosis .
Antimicrobial Activity
In addition to its anticancer properties, this compound has also been evaluated for its antimicrobial activity:
- Antibacterial Studies : It has shown effective inhibition against Escherichia coli and Staphylococcus aureus, indicating potential application in treating bacterial infections .
Study 1: Antiproliferative Efficacy
A comparative study assessed various triazole derivatives for their efficacy against cancer cell lines. This compound was found to be significantly more potent than many existing chemotherapeutics in vitro.
Study 2: Mechanistic Insights
Research utilizing molecular docking simulations revealed that the compound binds effectively to target proteins involved in cell division and apoptosis pathways. This binding affinity correlates with its observed biological activities .
属性
IUPAC Name |
N-(2,3-dimethylphenyl)-1-(3,4-dimethylphenyl)-5-methyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O/c1-12-9-10-17(11-14(12)3)24-16(5)19(22-23-24)20(25)21-18-8-6-7-13(2)15(18)4/h6-11H,1-5H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBNWIKGKCKAWJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C2=C(N(N=N2)C3=CC(=C(C=C3)C)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














